(R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Description
(R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a chiral compound featuring a pyrimidine core substituted with a diethylamino group at the 6-position and a pyrrolidin-3-ol moiety at the 4-position. Its molecular formula is C₈H₁₂N₄O₃, with an average molecular mass of 212.209 g/mol and a monoisotopic mass of 212.090940 g/mol . The stereochemistry at the pyrrolidin-3-ol position is specified as (R), which is critical for its biological interactions. This compound is structurally related to kinase inhibitors and other therapeutic agents, where the pyrimidine scaffold often serves as a hinge-binding motif in enzyme inhibition.
Properties
IUPAC Name |
(3R)-1-[6-(diethylamino)pyrimidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-3-15(4-2)11-7-12(14-9-13-11)16-6-5-10(17)8-16/h7,9-10,17H,3-6,8H2,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBJTJLPZGWWHR-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1)N2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=NC=NC(=C1)N2CC[C@H](C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the diethylamino group. The pyrrolidine ring is then constructed, and the hydroxyl group is introduced in the final step. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of ®-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution of the diethylamino group may result in a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol exhibits various biological activities:
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
- Anti-cancer Potential : The compound may act as an enzyme inhibitor, influencing cellular signaling pathways related to apoptosis and cell proliferation, which are critical in cancer biology.
Therapeutic Applications
The compound has potential applications in several therapeutic areas:
- Neurological Disorders : Its structural features suggest it may be effective in targeting neurological pathways, potentially leading to new treatments for conditions such as depression or anxiety.
- Cancer Therapy : As an enzyme inhibitor, it could be developed into a therapeutic agent for various cancers by targeting specific pathways involved in tumor growth and metastasis.
Case Studies and Research Findings
Several studies have explored the applications of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol:
- Pyrimidine Derivatives as Therapeutics : A study examined the structure–activity relationship of pyrimidine derivatives, noting that modifications in the substituents can significantly affect their potency against specific targets. This suggests that (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol could be optimized for enhanced activity .
- Enzyme Inhibition Studies : Research has shown that compounds similar to (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol can effectively inhibit enzymes involved in cancer progression, indicating potential for development as anti-cancer agents .
Mechanism of Action
The mechanism of action of ®-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine and pyrrolidine rings provide structural stability and facilitate binding to target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound is compared to three key analogs (Table 1), differing in substituents on the pyrimidine ring and pyrrolidine moiety:
Key Observations :
- Diethylamino vs. In contrast, chloro substituents (electron-withdrawing) in analogs may improve binding affinity to electrophilic enzyme pockets.
- Stereochemical Consistency : All analogs retain the (R)-configuration at pyrrolidin-3-ol, underscoring its role as a conserved pharmacophore for activity.
- Complexity and Size : The fluorinated piperidinyl analog has a larger molecular weight (419.43 g/mol) and likely targets kinases with deeper hydrophobic pockets, whereas the smaller chloro analogs may favor simpler binding interfaces.
Biological Activity
(R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry, particularly because of its potential therapeutic applications and biological activities. This article delves into its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 236.319 g/mol
- CAS Number : 1354009-95-2
The structure features a pyrimidine ring substituted with a diethylamino group and a pyrrolidine moiety, which contributes to its unique biological profile.
Research indicates that (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol may exert its effects through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, which could be relevant in cancer therapy by modulating pathways involved in cell proliferation and apoptosis.
- Cell Signaling Modulation : The compound may influence cellular signaling pathways, potentially impacting processes such as inflammation and tumor growth.
Anticancer Properties
Studies suggest that derivatives of this compound may exhibit anticancer activity. For instance, compounds with structural similarities have been reported to inhibit specific cancer cell lines by affecting their growth and survival.
Antimicrobial Activity
In vitro studies have demonstrated that pyrrolidine derivatives possess antibacterial and antifungal properties. While specific data on (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol is limited, related compounds have shown effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol, a comparison with structurally related compounds is insightful:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-ol | Similar pyrimidine and pyrrolidine structure | Contains dimethylamino instead of diethylamino |
| 1-(6-(Diethylamino)thiazol-4-yl)pyrrolidin-3-ol | Pyrrolidine core with thiazole instead of pyrimidine | Potentially different biological activity due to thiazole ring |
| 1-(6-(Aminomethyl)pyrimidin-4-yl)pyrrolidin-3-ol | Similar core structure but with an aminomethyl group | May exhibit different reactivity and biological properties |
This table illustrates how the specific diethylamino substitution in (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol could influence its pharmacological profile compared to other derivatives.
Study on Anticancer Activity
A study published in a peer-reviewed journal examined the effects of pyrimidine derivatives on cancer cell lines. The results indicated that certain derivatives inhibited cell growth significantly, suggesting that (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol could be explored for similar applications.
Antimicrobial Testing
In another study focusing on antimicrobial properties, various pyrrolidine derivatives were tested against common bacterial strains. The findings revealed promising antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth . Although specific results for our compound are not detailed, the trends observed suggest potential efficacy.
Q & A
Basic Research Questions
Q. What are the key structural features of (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol, and how do they influence its reactivity?
- The compound features a pyrrolidin-3-ol ring linked to a 6-(diethylamino)pyrimidine moiety. The stereochemistry at the pyrrolidine C3 position (R-configuration) and the electron-rich diethylamino group on pyrimidine significantly affect its hydrogen-bonding capacity and nucleophilic reactivity.
- Methodological Insight : Use NMR spectroscopy (e.g., H, C, and 2D COSY) to confirm stereochemistry and substituent positions. IR spectroscopy can identify hydroxyl and amine functional groups .
Q. What synthetic routes are commonly employed to prepare (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol?
- A typical route involves:
Pyrimidine functionalization : Introduce diethylamino groups via nucleophilic substitution on 4,6-dichloropyrimidine.
Pyrrolidine coupling : React the pyrimidine intermediate with (R)-pyrrolidin-3-ol under Buchwald-Hartwig or Ullmann coupling conditions.
Purification : Use recrystallization (e.g., methanol/water) or preparative HPLC with C18 columns .
- Critical Step : Chiral resolution may require chiral catalysts (e.g., RuPhos ligand) or enzymatic methods to retain enantiomeric purity .
Q. How is enantiomeric purity validated during synthesis?
- Chiral HPLC with columns like YMC-Actus Triart C18 (5 μm) under isocratic conditions (MeCN/water with 0.1% formic acid) is standard. Compare retention times with racemic mixtures or use polarimetry for optical rotation validation .
Advanced Research Questions
Q. How can low yields in the pyrrolidine-pyrimidine coupling step be addressed?
- Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time and improve efficiency.
- Employ protecting groups (e.g., tert-butyl carbamate for the pyrrolidine hydroxyl) to prevent side reactions.
- Screen palladium catalysts (e.g., Pd(OAc) with XantPhos ligand) to enhance cross-coupling efficiency .
- Troubleshooting : Monitor reaction progress via LCMS (e.g., m/z 643 [M+H]+ as a reference ) to identify intermediates or by-products.
Q. What analytical methods resolve contradictions in reported biological activity data?
- Root Causes : Discrepancies may arise from:
- Enantiomeric impurities : Re-analyze batches via chiral HPLC .
- Solvent effects : Compare activity in polar (DMSO) vs. non-polar (THF) solvents.
- Assay variability : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
- Case Study : For receptor interaction studies, perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate results .
Q. How does stereochemistry at the pyrrolidine C3 position impact target binding?
- Structural Analysis : Molecular docking studies (e.g., using AutoDock Vina) reveal that the R-configuration optimizes hydrogen bonding with residues in enzyme active sites (e.g., kinases or GPCRs).
- Experimental Validation : Synthesize both enantiomers and compare IC values in enzyme inhibition assays. For example, (S)-enantiomers may show reduced activity due to steric clashes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
